(4R)-4-Amino-5-hydroxypentanoic acid is a chiral amino acid that plays a significant role in biochemical processes and has potential applications in pharmaceutical research. It is characterized by the presence of both an amino group and a hydroxyl group, contributing to its reactivity and biological activity. This compound is classified under amino acids with hydroxyl functionalities, making it relevant in the study of neurotransmitter synthesis and enzyme inhibition.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It falls under the category of beta-amino acids, which are structurally distinct from alpha-amino acids due to the position of the amino group relative to the carboxylic acid group. Its IUPAC name is (4R)-4-amino-5-hydroxypentanoic acid, with a molecular formula of C5H11NO3 and a molecular weight of 117.15 g/mol .
The synthesis of (4R)-4-amino-5-hydroxypentanoic acid typically involves several steps:
Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized for high yield and purity. Techniques like chromatography may be employed for purification .
The molecular structure of (4R)-4-amino-5-hydroxypentanoic acid features:
(4R)-4-amino-5-hydroxypentanoic acid can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and bases for substitution reactions .
The mechanism of action for (4R)-4-amino-5-hydroxypentanoic acid involves its interaction with specific biological targets:
This interaction can lead to significant effects on neurotransmitter levels, particularly in the context of neurological studies .
Relevant data on melting point, boiling point, and spectral properties can vary based on purity and specific synthesis methods .
(4R)-4-amino-5-hydroxypentanoic acid has several scientific uses:
This compound's unique structure and properties make it a valuable subject for ongoing research in both academic and industrial settings.
Retrosynthetic analysis of (4R)-4-amino-5-hydroxypentanoic acid prioritizes preservation of the C4 chiral center and γ-amino-δ-hydroxy acid backbone. Two primary strategies dominate:
Chiral Pool Utilization: L-malic acid serves as a key precursor due to its inherent (R)-configured C2 carbon, which corresponds to C4 of the target molecule. Protection of its carboxylic acid and hydroxyl groups with chloral, followed by Arndt-Eistert homologation, installs the pentanoic acid backbone while maintaining stereochemistry [3]. This approach achieves the core scaffold in 5 linear steps with >70% enantiomeric excess.
Biocatalytic Cascades: Linear enzymatic pathways convert L-phenylalanine to chiral 1,2-diol intermediates. A four-step cascade employs:
Table 1: Comparative Retrosynthetic Approaches
Strategy | Key Starting Material | Steps | Overall Yield | enantiomeric excess |
---|---|---|---|---|
Chiral Pool (L-malic acid) | Chloral-protected L-malic acid | 7 | 32% | >70% |
Biocatalytic Cascade | L-phenylalanine | 6 | 61% | >99% |
Stereoselective construction of the C4 amine and C5 hydroxyl groups employs three methodologies:
Enzymatic Desymmetrization: Epoxide hydrolases from Solanum tuberosum catalyze regioselective hydrolysis of styrene oxide derivatives with stereoinversion, generating (R)-1,2-diols (94% chemoselectivity). Subsequent microbial transaminases introduce the amino group with kinetic resolution achieving >98% enantiomeric excess [4].
Chiral Auxiliary-Mediated Amination: Oxazolidinone auxiliaries direct stereoselective radical addition to [1.1.1]propellane, yielding α-chiral bicyclopentane (BCP) amino acids. This approach achieves diastereomeric ratios >95:5 when coupled with nickel-catalyzed cross-coupling [7].
Strecker Resolution: Aldehyde precursors undergo diastereoselective Strecker reactions using (R)-2-phenylglycinol, yielding separable α-amino nitrile diastereomers (2:1 ratio). Acidic hydrolysis then delivers enantiopure (4R)-4-amino-5-hydroxypentanoic acid derivatives (>99% enantiomeric excess after crystallization) [3] [7].
Solid-phase peptide synthesis (SPPS) enables efficient production of peptide conjugates featuring (4R)-4-amino-5-hydroxypentanoic acid:
Resin Selection: Controlled pore glass (500–2000 Å pore size) or polystyrene resins (20–350 μmol/g loading) accommodate growing peptide chains. The C-terminal carboxyl group of the target amino acid anchors to aminomethyl resin via amide linkage [9].
Fmoc Protection Strategy: The C4 amine utilizes 9-fluorenylmethoxycarbonyl (Fmoc) protection, cleaved by 20% piperidine in dimethylformamide. Coupling employs phosphonium/uronium reagents (e.g., HBTU) with >99.5% stepwise efficiency, critical for long-chain peptides [9].
Orthogonal Deprotection: The C5 hydroxyl typically employs tert-butyldimethylsilyl protection, removed post-assembly by tetra-n-butylammonium fluoride. This allows selective modification during chain elongation [9].
Table 2: Solid-Phase Synthesis Parameters
Parameter | Condition | Efficiency |
---|---|---|
Resin loading | 0.2–0.7 mmol/g | 95% capacity utilization |
Coupling reagent | HBTU/HOBt/DIPEA (4:4:8 equiv) | >99.5% per cycle |
Fmoc deprotection | 20% piperidine/Dimethylformamide (2 × 3 min) | >99% completeness |
Fluorination at strategic positions modulates physicochemical and pharmacological properties:
C5 Fluorination: Replacement of the C5 hydroxyl with fluorine increases metabolic stability and lipophilicity (LogP +0.5). Synthesis employs Deoxo-Fluor or diethylaminosulfur trifluoride on lactone precursors, yielding 5-fluoro-4-aminopentanoic acid (65–78% yield) [3] [9].
C4 Trifluoromethylation: Installing CF₃ adjacent to the amine lowers basicity (pKa shift from 10.2 to 8.7). This is achieved via Knoevenagel condensation with CF₃-acetates followed by hydrogenation, enhancing blood-brain barrier penetration [3] [9].
Bioactivity Enhancement: Fluorinated analogs demonstrate:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5